Bz-Dab(NBD)-AwFpP-Nle-NH2

Description

Properties

CAS No. |

161238-74-0 |

|---|---|

Molecular Formula |

C56H65N13O11 |

Molecular Weight |

1096.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H65N13O11/c1-3-4-20-40(49(57)70)61-54(75)45-22-13-28-67(45)56(77)46-23-14-29-68(46)55(76)43(30-34-15-7-5-8-16-34)64-53(74)42(31-36-32-59-38-21-12-11-19-37(36)38)63-50(71)33(2)60-52(73)41(62-51(72)35-17-9-6-10-18-35)26-27-58-39-24-25-44(69(78)79)48-47(39)65-80-66-48/h5-12,15-19,21,24-25,32-33,40-43,45-46,58-59H,3-4,13-14,20,22-23,26-31H2,1-2H3,(H2,57,70)(H,60,73)(H,61,75)(H,62,72)(H,63,71)(H,64,74)/t33-,40-,41-,42+,43-,45-,46+/m0/s1 |

InChI Key |

VOHGFGFPNNJOFE-GYCURRFDSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

Appearance |

Solid powder |

Other CAS No. |

161238-74-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XAWFPPX |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bz-Dab(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 Bz-Dab(NBD)-AWFPP-Nle-NH2 N-alpha-benzoyl-(gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl)-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Binding Affinity of a Fluorescent Antagonist for the Neurokinin-2 (NK2) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the fluorescent peptide, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, for the human Neurokinin-2 (NK2) receptor. This document details the binding characteristics, the experimental procedures for its determination, and the relevant signaling pathways associated with the NK2 receptor.

Introduction

The Neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the tachykinin neuropeptide Neurokinin A (NKA).[1] The NK2 receptor is a significant target in drug discovery, particularly for conditions such as irritable bowel syndrome and asthma. The development of high-affinity ligands, including antagonists, is crucial for elucidating the receptor's physiological roles and for therapeutic intervention. The peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and selective fluorescent antagonist for the NK2 receptor, making it a valuable tool for receptor characterization and localization studies.

Quantitative Binding Data

The binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor has been determined through competitive radioligand binding assays. The data is summarized in the table below.

| Ligand | Receptor | Cell Line | Radioligand | pKi | Ki (nM) |

| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | Human NK2 | CHO | [¹²⁵I]NKA | 8.87 | 1.35 |

Table 1: Binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Experimental Protocols

The determination of the binding affinity (pKi) of a non-radiolabeled compound like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a specific radioligand from the receptor.

Radioligand Binding Assay: A Step-by-Step Methodology

This protocol outlines a standard procedure for a competitive binding assay to determine the Ki of a test compound for the NK2 receptor.

3.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-NK2).

-

Radioligand: A high-affinity radiolabeled NK2 receptor ligand, such as [¹²⁵I]-iodohistidyl-NKA ([¹²⁵I]NKA).

-

Test Compound: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NK2 receptor antagonist (e.g., 1 µM GR94800).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the radioligand ([¹²⁵I]NKA) in assay buffer to a final concentration at or below its Kd for the NK2 receptor (typically 0.1-0.5 nM).

-

Resuspend the cell membranes in assay buffer to a concentration that ensures less than 10% of the added radioligand is bound.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of each dilution of the test compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC₅₀:

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

-

Calculate Ki:

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay.

Figure 1: Workflow for a competitive radioligand binding assay.

NK2 Receptor Signaling Pathway

The NK2 receptor primarily couples to Gq/11 and Gs G-proteins to initiate downstream signaling cascades.[2]

Figure 2: Simplified signaling pathway of the NK2 receptor.

Conclusion

The fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a high-affinity antagonist for the human NK2 receptor. Its binding characteristics can be reliably determined using competitive radioligand binding assays, a fundamental technique in pharmacology and drug discovery. Understanding the binding properties of such ligands is essential for their application as research tools and for the development of novel therapeutics targeting the NK2 receptor and its associated signaling pathways.

References

Unveiling the Molecular Dance: A Technical Guide to the Mechanism of Action of NBD-Labeled Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms by which NBD-labeled peptide antagonists function, providing a comprehensive resource for researchers and professionals in drug development. By leveraging the environmentally sensitive fluorescent properties of the nitrobenzoxadiazole (NBD) group, these powerful tools enable precise quantification of binding affinities and inhibition of protein-protein interactions, paving the way for novel therapeutic interventions. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this technology.

The Core Principle: A Tale of Two Environments

The mechanism of action of NBD-labeled peptide antagonists is intrinsically linked to the fluorescence properties of the NBD moiety. NBD is a small, environmentally sensitive fluorophore. In a polar, aqueous environment, its fluorescence is significantly quenched, resulting in a low quantum yield. However, when the NBD-labeled peptide binds to its target protein, the NBD group is sequestered in a non-polar, hydrophobic pocket at the protein-protein interface. This transition to a non-polar environment leads to a substantial increase in fluorescence quantum yield and a characteristic blue shift in the emission spectrum.[1][2] This fluorescence enhancement serves as a direct and measurable signal of the binding event.

NBD-labeled peptides can be utilized in two primary ways to study protein-protein interactions:

-

Direct Binding Assays: A peptide derived from one of the interacting partners is labeled with NBD. The binding of this labeled peptide to its target protein results in an increase in fluorescence, allowing for the determination of binding affinity (Kd).

-

Competitive Inhibition Assays: An NBD-labeled peptide with known affinity for the target protein is used as a probe. Unlabeled peptide antagonists can then be introduced to compete for binding. The displacement of the NBD-labeled peptide from the target by a more potent antagonist leads to a decrease in fluorescence, enabling the determination of the antagonist's inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized NBD-labeled peptide antagonists, providing a comparative overview of their binding affinities and inhibitory potencies.

| Peptide Antagonist | Target Protein Interaction | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| WT NBD Peptide (45-mer) | IKK-2 - NEMO | Biacore | 76.2 | - | [3] |

| WT NBD Peptide (45-mer) | IKK-2 - NEMO | Fluorescence Polarization | - | 15 - 30 | [3] |

| WT NBD Peptide (45-mer) | IKK-1/2 - NEMO | FRET | - | 1 - 7 | [3] |

| Mutant NBD Peptide (45-mer) | IKK-2 - NEMO | Biacore | Not Determined | - | [3] |

| Mutant NBD Peptide (45-mer) | IKK-2 - NEMO | Fluorescence Polarization | - | > 1,000 | [3] |

| Mutant NBD Peptide (45-mer) | IKK-1/2 - NEMO | FRET | - | > 30,000 | [3] |

| NBD-labeled Serotonin Analog I | Serotonin1A Receptor | Radioligand Displacement | 10.1 ± 1.2 (Ki) | 18.2 ± 2.1 | [4] |

| NBD-labeled Serotonin Analog II | Serotonin1A Receptor | Radioligand Displacement | 11.5 ± 1.5 (Ki) | 20.7 ± 2.8 | [4] |

| NBD-labeled Serotonin Analog III | Serotonin1A Receptor | Radioligand Displacement | 25.3 ± 3.1 (Ki) | 45.5 ± 5.6 | [4] |

Note: The NBD peptides targeting the IKK/NEMO interaction are a prime example of this technology. The wild-type (WT) NBD peptide effectively disrupts this interaction, leading to the inhibition of the NF-κB signaling pathway, while the mutant (Mut) version shows significantly reduced activity.[5]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the mechanism of action of NBD-labeled peptide antagonists.

Synthesis and Labeling of Peptides with NBD-Cl

Objective: To covalently attach the NBD fluorophore to a peptide.

Materials:

-

Peptide with a primary amine (N-terminus or lysine side chain)

-

4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

-

Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

NBD-Cl Solution Preparation: Prepare a fresh stock solution of NBD-Cl in DMF (e.g., 10 mg/mL).

-

Labeling Reaction:

-

For general labeling of N-terminus and lysine residues, add a 5-10 fold molar excess of the NBD-Cl solution to the peptide solution.

-

For selective N-terminal labeling, use a lower molar excess of NBD-Cl (e.g., 1-3 fold) and maintain the pH at approximately 7.5.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

Purification: Purify the NBD-labeled peptide from unreacted NBD-Cl and unlabeled peptide using RP-HPLC. Monitor the elution profile at both the peptide absorbance wavelength (e.g., 220 nm) and the NBD absorbance wavelength (~470 nm).

-

Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry to ensure the correct mass corresponding to the peptide plus the NBD moiety.

-

Quantification: Determine the concentration of the labeled peptide by measuring the absorbance at ~470 nm, using the molar extinction coefficient of the NBD group.

Fluorescence Polarization (FP) Assay for Determining Binding Affinity and Inhibition

Objective: To quantify the binding of an NBD-labeled peptide to its target protein and to determine the IC50 of a competitive antagonist.

Materials:

-

NBD-labeled peptide (Tracer)

-

Target protein

-

Unlabeled peptide antagonist

-

Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)[6]

-

384-well black, low-flange microplates

-

Fluorescence polarization plate reader

Protocol:

Part A: Direct Binding Assay (Determining Kd)

-

Prepare Tracer Solution: Dilute the NBD-labeled peptide in the assay buffer to a final concentration of 1 nM.[6]

-

Prepare Protein Dilution Series: Perform a serial 1:1 dilution of the target protein in the assay buffer, starting from a high concentration (e.g., 4 µM).[6]

-

Assay Plate Setup: Add the tracer solution to all wells. Then, add the serially diluted protein solutions to the respective wells. Include wells with only the tracer and buffer as a control for the unbound state.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the NBD fluorophore.

-

Data Analysis: Plot the change in mP as a function of the protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Part B: Competitive Inhibition Assay (Determining IC50)

-

Prepare Reagents:

-

Prepare the NBD-labeled peptide (Tracer) at twice its Kd concentration in the assay buffer.

-

Prepare the target protein at a concentration that gives a significant polarization signal (typically around the Kd).

-

Prepare a serial dilution of the unlabeled peptide antagonist.

-

-

Assay Plate Setup:

-

Add a constant concentration of the target protein and the NBD-labeled tracer to each well.

-

Add the serially diluted unlabeled antagonist to the wells.

-

Include control wells with tracer and protein only (maximum polarization) and tracer only (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Measurement: Measure the fluorescence polarization as described above.

-

Data Analysis: Plot the mP values against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro IKK Kinase Assay

Objective: To assess the inhibitory effect of an NBD-peptide antagonist on the kinase activity of the IKK complex.

Materials:

-

Active IKK complex (IKKα, IKKβ, NEMO)

-

Recombinant IκBα substrate

-

NBD peptide inhibitor

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Protocol:

-

Pre-incubation: Pre-incubate the active IKK complex with varying concentrations of the NBD peptide inhibitor (or a control peptide) in the kinase reaction buffer for 30 minutes at 30°C.

-

Kinase Reaction Initiation: Add the IκBα substrate and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C with gentle agitation.[7]

-

Reaction Termination: Stop the reaction by adding 5x SDS-PAGE sample buffer and boiling the samples for 2-3 minutes.[7]

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the IκBα substrate using a phosphorimager.

-

Data Analysis: Quantify the band intensities to determine the extent of IκBα phosphorylation at different inhibitor concentrations and calculate the IC50 value for the NBD peptide.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the internalization of an NBD-labeled peptide into living cells.

Materials:

-

NBD-labeled peptide

-

Cell line of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Peptide Incubation: Remove the old medium and replace it with fresh medium containing the NBD-labeled peptide at the desired concentration. Incubate the cells for various time points (e.g., 30 min, 1h, 4h) at 37°C.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound peptide. Detach the cells using Trypsin-EDTA and then neutralize with medium containing serum.

-

Cell Pelleting and Washing: Centrifuge the cells and wash the cell pellet with ice-cold PBS to remove any remaining extracellular peptide.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer equipped with a laser and filter set appropriate for NBD excitation and emission.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the cells. This will provide a measure of the amount of internalized NBD-labeled peptide.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by NBD peptide antagonists and a typical experimental workflow.

Caption: NF-κB signaling pathway and the inhibitory action of NBD peptides.

Caption: Experimental workflow for a competitive fluorescence polarization assay.

Conclusion

NBD-labeled peptide antagonists represent a versatile and powerful class of tools for studying and inhibiting protein-protein interactions. Their mechanism of action, rooted in the environmentally sensitive fluorescence of the NBD probe, allows for the development of robust and quantitative assays. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical steps necessary to effectively utilize this technology in their drug discovery and development endeavors. As our understanding of complex cellular signaling pathways continues to grow, the application of NBD-labeled peptide antagonists will undoubtedly play a crucial role in the rational design of next-generation therapeutics.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

In-Depth Technical Guide to the Photophysical Properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent and selective antagonist for the neurokinin-2 (NK2) receptor. This document details the available quantitative data, experimental methodologies for its characterization, and the relevant biological signaling pathway.

Core Photophysical and Pharmacological Data

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, also referred to as compound 5B in seminal literature, is a synthetic heptapeptide analog that has been functionalized with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This modification provides the peptide with fluorescent properties, making it a valuable tool for various research applications, including fluorescence microscopy and spectrofluorimetry.[1]

The key photophysical and pharmacological parameters of this peptide are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 340 nm | [1] |

| Emission Maximum (λem) | 505 nm | [1] |

| Binding Affinity (pKi) for NK2 Receptor | 8.87 nM | [1] |

Experimental Protocols

The synthesis and characterization of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 involve standard solid-phase peptide synthesis followed by fluorophore conjugation and subsequent purification and analysis. The methodologies outlined below are based on established practices for similar NBD-labeled peptides.

Peptide Synthesis and NBD Labeling

1. Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is typically assembled on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acid sequence (Ala-Trp-Phe-Pro-Pro-Nle) is synthesized in a stepwise manner, with the N-terminal Fmoc group being removed at each step and the next Fmoc-protected amino acid being coupled. The Dab(nbd) residue is introduced as an Fmoc-protected amino acid derivative during the synthesis. Finally, the N-terminus is capped with a benzoyl (Bz) group.

2. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions.

3. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution. Fractions containing the pure peptide are collected and lyophilized.

Photophysical Characterization

1. Fluorescence Spectroscopy: Fluorescence spectra are recorded using a spectrofluorometer. The purified peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Excitation Spectrum: The emission wavelength is fixed at the predetermined maximum (505 nm), and the excitation wavelength is scanned to determine the optimal excitation wavelength (340 nm).

-

Emission Spectrum: The excitation wavelength is fixed at the predetermined maximum (340 nm), and the emission spectrum is recorded to determine the wavelength of maximum fluorescence intensity (505 nm).

2. Quantum Yield Determination (Comparative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.

-

A series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength are prepared.

-

The absorbance and fluorescence emission spectra of each solution are recorded.

-

The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample^2 / η_standard^2) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): Fluorescence lifetime measurements are performed using a TCSPC system.

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED) at the excitation maximum.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of the photon arrival times is generated, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Biological Context: NK2 Receptor Signaling Pathway

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as an antagonist at the neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). The primary endogenous ligand for the NK2 receptor is Neurokinin A. The binding of an agonist to the NK2 receptor initiates a signaling cascade that is crucial in various physiological processes. As an antagonist, this fluorescent peptide blocks this signaling pathway.

The canonical signaling pathway for the NK2 receptor is depicted below:

Figure 1: The NK2 receptor signaling pathway. Neurokinin A binding activates the Gq protein, leading to the activation of PLC. PLC cleaves PIP2 into IP3 and DAG, which in turn trigger calcium release and PKC activation, respectively, culminating in various cellular responses. The fluorescent antagonist blocks this initial activation step.

Experimental Workflow for Cellular Imaging

The fluorescent properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 make it a suitable probe for visualizing the localization of NK2 receptors in cells and tissues. A general workflow for such an experiment is outlined below.

Figure 2: A generalized workflow for using the fluorescent antagonist in cellular imaging experiments. This involves preparing the cells, labeling with the fluorescent peptide, and subsequent imaging and analysis to determine the subcellular localization of the NK2 receptors.

References

Structure-Activity Relationship of Fluorescent NK2 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorescently labeled ligands for the neurokinin-2 (NK2) receptor, a G protein-coupled receptor involved in various physiological processes. The development of high-affinity and selective fluorescent probes is crucial for studying the receptor's distribution, function, and pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important pathways and relationships to facilitate further research and drug development in this area.

Quantitative Data of Fluorescent NK2 Receptor Ligands

The binding affinity of fluorescent ligands to the NK2 receptor is a critical parameter for their utility as research tools. The following table summarizes the binding affinities (pKi) of several NBD-labeled heptapeptide antagonists based on the selective NK2 antagonist, GR94800 (N-α-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2). The fluorescent derivatives were synthesized by substituting the Ala1 residue with a diaminoalkyl amino acid, followed by coupling with the NBD fluorophore.

| Compound ID | Structure | pKi for NK2 Receptor[1] |

| 3B | N-α-benzoyl-Lys(ε-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.83 |

| 4B | N-α-benzoyl-Orn(δ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.84 |

| 5B | N-α-benzoyl-Dab(γ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.87 |

These compounds demonstrated high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors.[1]

Core Structure-Activity Relationships

The development of these fluorescent ligands has revealed key insights into the SAR at the NK2 receptor:

-

Position of Fluorophore: Modification of the N-terminal benzoyl group of the parent compound GR94800 with a fluorophore (NBD or fluorescein) resulted in a significant decrease in binding affinity. In contrast, introducing the fluorophore at the Ala1 position via a spacer arm retained high affinity.[1]

-

Spacer Arm Length: The length of the diaminoalkyl amino acid spacer arm between the peptide backbone and the NBD fluorophore influences the binding affinity. The data suggests that a certain optimal distance is required for favorable interaction with the receptor.[1]

Experimental Protocols

Cell Membrane Preparation from CHO Cells

A crucial step for in vitro binding assays is the preparation of cell membranes expressing the receptor of interest. The following is a general protocol for preparing membranes from Chinese Hamster Ovary (CHO) cells stably expressing the NK2 receptor.

Fluorescent Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a fluorescent ligand for the NK2 receptor.

Intracellular Calcium Mobilization Assay

Activation of the NK2 receptor leads to an increase in intracellular calcium. This functional response can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.

NK2 Receptor Signaling Pathway

The NK2 receptor is a Gq-coupled receptor. Upon ligand binding, it activates a signaling cascade that leads to the mobilization of intracellular calcium.

References

An In-depth Technical Guide to Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2: A Potent Fluorescent NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. This potent and selective antagonist of the Neurokinin-2 (NK2) receptor serves as a valuable tool in neuroscience and pharmacology research for studying the role of the NK2 receptor in various physiological and pathological processes.

Chemical Structure and Properties

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a heptapeptide analog with key chemical modifications that confer its specific pharmacological and fluorescent properties. The peptide sequence is Alanine - Tryptophan - Phenylalanine - Proline - Proline - Norleucine, with an N-terminal benzoyl (Bz) group and a C-terminal amide (NH2). The N-terminal Alanine is replaced by diaminobutyric acid (Dab) which is further modified with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.

The NBD group provides the molecule with its fluorescent properties, allowing for its detection and quantification in various experimental settings. The benzoyl group at the N-terminus and the specific sequence of amino acids contribute to its high binding affinity and selectivity for the NK2 receptor.

Table 1: Physicochemical Properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2

| Property | Value | Reference |

| Molecular Formula | C56H65N13O11 | [1][2] |

| Molecular Weight | 1096.20 g/mol | [1] |

| CAS Number | 161238-74-0 | [2] |

| pKi for NK2 Receptor | 8.87 nM | [3] |

| Excitation Wavelength | ~464 nm | |

| Emission Wavelength | ~512 nm |

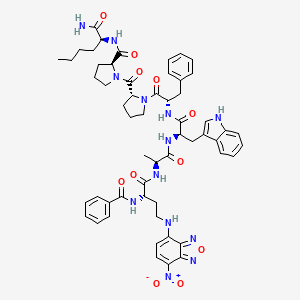

Chemical Structure Visualization

The chemical structure of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is depicted below, generated using the DOT language.

Caption: Chemical structure of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.

Synthesis Methodology

The synthesis of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the peptide chain on a solid support, followed by the crucial step of fluorophore conjugation.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Nle-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected resin.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Pro, Pro, Phe, Trp, Ala, and Fmoc-Dab(Mtt)-OH). The completion of each coupling step is monitored using a qualitative ninhydrin test.

-

N-terminal Benzoylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acylated with benzoic acid using a coupling reagent to introduce the benzoyl (Bz) group.

-

Side-Chain Deprotection of Dab: The Mtt (4-methyltrityl) protecting group on the side chain of the Dab residue is selectively removed using a mild acidic solution (e.g., 1% trifluoroacetic acid in dichloromethane), leaving the other side-chain protecting groups intact.

-

NBD Labeling: The deprotected side-chain amino group of the Dab residue is then reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in the presence of a base to form the fluorescent NBD-labeled peptide.

-

Cleavage and Deprotection: The fully assembled and labeled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acidic cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

-

Purification: The crude peptide is precipitated in cold diethyl ether, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.

Biological Activity and Signaling Pathway

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as a potent and selective antagonist of the Neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family. The endogenous ligand for the NK2 receptor is Neurokinin A.

NK2 Receptor Signaling Pathway

The NK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon binding of an agonist like Neurokinin A, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response. As an antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 competitively binds to the NK2 receptor, preventing the binding of Neurokinin A and thereby inhibiting this signaling cascade.

Signaling Pathway Diagram

Caption: NK2 receptor signaling pathway and the antagonistic action of the fluorescent peptide.

Experimental Applications

The fluorescent nature of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 makes it a versatile tool for various in vitro and in cell-based assays.

Experimental Protocol: Receptor Binding Assay

A competitive binding assay can be performed to determine the binding affinity of unlabeled compounds for the NK2 receptor using the fluorescent antagonist.

-

Cell Culture: A cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured to a suitable density.

-

Assay Setup: In a 96-well plate, add a fixed concentration of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to each well.

-

Competitor Addition: Add varying concentrations of the unlabeled test compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known NK2 antagonist (non-specific binding).

-

Cell Addition: Add the NK2 receptor-expressing cells to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to calculate the IC50 value of the test compound, which can then be used to determine its binding affinity (Ki).

Experimental Protocol: Flow Cytometry

Flow cytometry can be used to study the binding of the fluorescent antagonist to cells expressing the NK2 receptor.

-

Cell Preparation: Harvest the NK2 receptor-expressing cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

-

Incubation: Incubate the cells with varying concentrations of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Include a control sample of unstained cells.

-

Washing: Wash the cells to remove unbound ligand.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., ~530 nm).

-

Data Interpretation: The mean fluorescence intensity of the cell population is proportional to the amount of bound fluorescent ligand. This can be used to determine binding saturation and affinity.

Experimental Workflow Diagram

Caption: Experimental workflows for receptor binding assays and flow cytometry.

Conclusion

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a well-characterized and valuable research tool for investigating the NK2 receptor. Its potent and selective antagonist activity, combined with its fluorescent properties, enables a wide range of quantitative and qualitative studies. This guide provides the fundamental chemical, synthetic, and biological information required for its effective use in a research setting.

References

-

Bradshaw, C. G., et al. (1994). Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor. Journal of Medicinal Chemistry, 37(13), 1991-1995.[3]

-

Echemi. (n.d.). Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Retrieved from --INVALID-LINK--[1]

-

ChemBK. (n.d.). Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Retrieved from --INVALID-LINK--[2]

References

An In-depth Technical Guide to NBD Fluorophore Excitation and Emission Spectra in Peptide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe extensively utilized in the study of peptide structure, function, and dynamics. Its modest size and unique solvatochromic properties make it an invaluable tool for investigating peptide-protein interactions, membrane binding events, and conformational changes. This technical guide provides a comprehensive overview of the spectral properties of NBD when conjugated to peptides, detailed experimental protocols for labeling and analysis, and visualizations of key workflows and principles.

NBD and its reactive derivatives, such as NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), are essentially non-fluorescent in their free form.[1][2] However, upon reaction with primary or secondary amines (e.g., the N-terminus or lysine side chains of peptides) or thiol groups (cysteine side chains), they form highly fluorescent adducts.[1][2] A key feature of the NBD fluorophore is its pronounced sensitivity to the polarity of its local microenvironment.[1][3] In aqueous, polar environments, NBD-peptide conjugates typically exhibit weak fluorescence.[3][4] Conversely, when localized in a nonpolar, hydrophobic environment, such as within a lipid bilayer or a protein's hydrophobic pocket, a significant increase in fluorescence quantum yield and a blue-shift in the emission maximum are observed.[5][6][7] This phenomenon, known as solvatochromism, is central to many of its applications.[3]

Core Fluorescent Properties of NBD-Peptide Conjugates

The fluorescence of NBD is derived from an intramolecular charge transfer (ICT) transition.[8] The electron-withdrawing nitro group and the electron-donating amino group (formed upon conjugation) act as the ICT acceptor and donor, respectively.[8] The efficiency of this charge transfer, and thus the fluorescence properties, is readily influenced by the surrounding solvent polarity. In polar solvents, non-radiative decay pathways are more efficient, leading to fluorescence quenching.[8]

Quantitative Spectral Data

The excitation and emission maxima of NBD-peptide conjugates are key parameters for experimental design. While these values can vary slightly depending on the specific peptide sequence and the local environment, typical ranges are well-documented. The following tables summarize the core photophysical properties of NBD in various contexts.

Table 1: General Spectral Properties of NBD-Amine Adducts

| Property | Value | Notes |

| Excitation Maximum (λex) | ~464 - 482 nm[4][9] | Can be excited by a 488 nm laser line.[10] |

| Emission Maximum (λem) | ~512 - 540 nm[4][10][11] | Highly dependent on solvent polarity. |

| Stokes Shift | > 50 nm[12][13] | The difference between the excitation and emission maxima. |

| Molar Extinction Coefficient | Varies | Dependent on the specific derivative and solvent conditions.[14] |

| Quantum Yield (Φ) | Low in aqueous solutions[1][8][14] | Significantly increases in nonpolar environments.[5][15] |

| Photostability | Moderate[1] | Less photostable than other common fluorophores like rhodamine.[14] |

Table 2: Influence of Solvent Polarity on NBD Fluorescence

| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |

| Water | ~480 nm[12] | ~540 nm[5][12] | Low (e.g., 0.008 for NBD-NMe2)[8] |

| Dioxane | ~450 nm[12] | ~520 nm[12] | High (e.g., 0.7% for one derivative, 4.7% for another)[12] |

| Acetone | - | Similar to NBD-Bu bound to BSA[5] | - |

| Ethanol | - | - | - |

| Methanol | - | Blue-shifted compared to aqueous buffer[16] | Increased compared to aqueous buffer[16] |

| Isopropanol | - | Blue-shifted compared to aqueous buffer[16] | Increased compared to aqueous buffer[16] |

Note: The exact values can vary depending on the specific NBD derivative and the peptide it is conjugated to. The data presented is a compilation from various sources to illustrate the general trend.

Experimental Protocols

Protocol 1: Labeling of Peptides with NBD-Cl

This protocol provides a general procedure for the covalent attachment of NBD-Cl to primary and secondary amines in a peptide.

Materials:

-

Peptide of interest

-

NBD-Cl (4-chloro-7-nitrobenzofurazan)

-

Reaction Buffer: 50 mM Borate buffer, pH 8.0, containing 20 mM EDTA[4][11]

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[1]

-

NBD-Cl Solution Preparation: Prepare a fresh stock solution of NBD-Cl in DMF (e.g., 10 mg/mL).[1]

-

Labeling Reaction:

-

Incubation: Incubate the reaction mixture at room temperature in the dark for 1-4 hours. The optimal time and temperature should be determined empirically.[1] For some applications with NBD-F, heating at 60°C for 1 minute is also reported.[4][11]

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing compound, such as Tris buffer.[1]

-

Purification:

-

Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.[1]

-

Quantification: Determine the concentration of the labeled peptide by measuring the absorbance at ~470 nm using the appropriate molar extinction coefficient for the NBD-adduct in the chosen solvent.[1]

Protocol 2: Measurement of NBD-Peptide Fluorescence Spectra

This protocol outlines the general steps for acquiring excitation and emission spectra of an NBD-labeled peptide.

Materials:

-

NBD-labeled peptide

-

Solvent or buffer of interest

-

Fluorometer with an excitation and emission monochromator

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the NBD-labeled peptide in the desired solvent or buffer. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 530 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 400-500 nm).

-

The resulting spectrum will show the optimal excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 470 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 490-650 nm).

-

The resulting spectrum will show the fluorescence emission profile and the emission maximum.

-

-

Data Analysis: Analyze the spectra to determine the excitation and emission maxima. The integrated area under the emission curve can be used for quantum yield calculations.[14]

Visualizations

Peptide Labeling and Purification Workflow

Caption: Workflow for labeling a peptide with NBD-Cl and subsequent purification.

Principle of Solvatochromism with NBD-Peptide Conjugates

Caption: Solvatochromic shift of an NBD-peptide conjugate in different environments.

Applications in Research and Drug Development

The unique properties of NBD-labeled peptides make them versatile tools in various scientific disciplines:

-

Probing Protein Conformation and Dynamics: Changes in the fluorescence of an NBD label can signal conformational changes in a peptide or protein upon ligand binding, folding, or unfolding.[3]

-

Membrane Interaction Studies: The significant change in NBD fluorescence upon moving from an aqueous to a hydrophobic environment is widely used to study the binding and insertion of peptides into biological membranes.[6][18] This is particularly relevant for antimicrobial peptides, cell-penetrating peptides, and fusion peptides.[6][13]

-

Cellular Uptake and Localization: NBD's fluorescence in the visible spectrum makes it suitable for fluorescence microscopy to visualize the cellular uptake and subcellular localization of peptides.[1]

-

Enzyme Assays: NBD can be used to design fluorogenic substrates for proteases, where cleavage of the peptide results in a change in the NBD's fluorescence environment.[19]

-

High-Throughput Screening: The sensitivity of NBD fluorescence to binding events can be adapted for high-throughput screening assays to identify molecules that interact with a labeled peptide.

Conclusion

NBD remains a powerful and widely used fluorophore for labeling peptides due to its small size, straightforward conjugation chemistry, and, most importantly, its environmental sensitivity. A thorough understanding of its spectral properties, particularly its solvatochromic nature, is crucial for the design and interpretation of experiments. By following well-defined labeling and spectroscopic protocols, researchers can effectively leverage NBD-peptide conjugates to gain valuable insights into a wide range of biological processes, from molecular interactions to cellular events, thereby aiding in the advancement of both basic science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 12. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

- 13. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unina.it [iris.unina.it]

- 17. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins [frontiersin.org]

- 19. A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for NK2 over NK1 and NK3 receptors.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preferential Binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to the NK2 Receptor over NK1 and NK3 Subtypes.

This technical guide elucidates the pharmacological profile of the fluorescent peptide antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, with a primary focus on its remarkable selectivity for the neurokinin-2 (NK2) receptor. By examining its binding affinities and the underlying signaling pathways of the neurokinin receptor family, this document provides a comprehensive resource for researchers engaged in the study of tachykinin pharmacology and the development of selective ligands.

Data Presentation: Unveiling a High-Affinity and Selective Antagonist

The cornerstone of this guide is the quantitative analysis of the binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its parent compound, GR94800, across the three neurokinin receptor subtypes. This data unequivocally demonstrates the compound's potent and selective antagonism at the NK2 receptor.

Table 1: Binding Affinity Profile of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its Parent Compound GR94800 for Human Neurokinin Receptors

| Compound | Receptor Subtype | Binding Affinity (pKi/pKB) | Reference |

| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | NK2 | 8.87 (pKi) | Bradshaw et al., 1994 |

| GR94800 (Parent Compound) | NK2 | 9.6 (pKB) | McElroy et al., 1992[1] |

| GR94800 (Parent Compound) | NK1 | 6.4 (pKB) | McElroy et al., 1992[1] |

| GR94800 (Parent Compound) | NK3 | 6.0 (pKB) | McElroy et al., 1992[1] |

pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist (KB). Higher values indicate stronger binding affinity.

The data presented in Table 1 highlights the exceptional potency of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor, with a pKi of 8.87. Furthermore, the binding profile of its parent compound, GR94800, reveals a selectivity of over 1500-fold for the NK2 receptor compared to the NK1 receptor and over 4000-fold compared to the NK3 receptor. This pronounced selectivity is a critical attribute for a pharmacological tool intended for the specific investigation of NK2 receptor function.

Experimental Protocols: Methodologies for Characterizing Receptor Binding

The determination of the binding affinities presented above was achieved through rigorous experimental procedures. The following is a representative, detailed methodology for a competitive radioligand binding assay, a standard technique for characterizing ligand-receptor interactions. This protocol is based on methodologies commonly employed for neurokinin receptors expressed in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells.

Radioligand Competition Binding Assay for Neurokinin Receptors

1. Cell Culture and Membrane Preparation:

-

Cell Line: CHO cells stably transfected with the human NK1, NK2, or NK3 receptor cDNA are cultured in appropriate growth medium supplemented with fetal bovine serum and a selection antibiotic to maintain receptor expression.

-

Harvesting: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.

-

Homogenization: The cell suspension is centrifuged, and the cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization is performed using a Dounce homogenizer or a similar device.

-

Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% bovine serum albumin (BSA), and a peptidase inhibitor such as bacitracin (100 µg/mL) to prevent peptide degradation.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype is used. For example:

-

NK1: [³H]-Substance P

-

NK2: [¹²⁵I]-Neurokinin A

-

NK3: [³H]-Senktide

-

-

Competition Binding: The assay is performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor ligand (e.g., Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2).

-

Cell membrane preparation.

-

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

-

IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

pKi/pKB Calculation: The pKi or pKB is then calculated as the negative logarithm of the Ki or KB value.

Mandatory Visualizations: Signaling Pathways and Logical Relationships

To provide a clear and concise understanding of the molecular mechanisms underlying the selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of the neurokinin receptors and the logical framework for receptor selectivity.

Caption: NK1 Receptor Signaling Pathways.

Caption: NK2 Receptor Signaling Pathway.

Caption: NK3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Basis of Receptor Selectivity.

Conclusion

The fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 stands out as a highly potent and selective antagonist for the neurokinin-2 receptor. This selectivity is quantitatively demonstrated by a significant difference in binding affinities when compared to NK1 and NK3 receptors. The detailed experimental protocols and an understanding of the distinct signaling pathways of each neurokinin receptor subtype provide a solid foundation for utilizing this compound as a precise tool in pharmacological research. The visualizations provided in this guide offer a clear framework for comprehending the molecular interactions and cellular consequences of neurokinin receptor modulation, thereby aiding in the design and interpretation of future studies in this field.

References

The Role of the Peptide Sequence in Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent fluorescent antagonist of the neurokinin-2 (NK2) receptor. The document elucidates the critical role of its amino acid sequence in receptor binding, details the experimental protocols for its characterization, and outlines the associated signaling pathways.

Introduction: A Fluorescent Probe for the NK2 Receptor

The peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a synthetic heptapeptide analog of GR94800 (N-alpha-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2), a known selective antagonist of the NK2 receptor. The subject peptide is distinguished by the substitution of the N-terminal alanine with a 2,4-diaminobutyric acid (Dab) residue, which is subsequently labeled with the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This modification confers fluorescent properties to the molecule, making it a valuable tool for studying NK2 receptor pharmacology, including receptor localization and ligand-binding interactions, with a reported pKi of 8.87 for the NK2 receptor[1].

The Peptide Sequence and its Interaction with the NK2 Receptor

The binding affinity and selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor are intrinsically linked to its primary amino acid sequence. Structure-activity relationship (SAR) studies on this class of peptide antagonists have revealed the specific contributions of each residue to receptor recognition and binding.

Quantitative Analysis of Peptide Analog Binding

The following table summarizes the binding affinities of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and related analogs for the human NK2 receptor, as determined by competitive binding assays.

| Compound ID | Peptide Sequence | Modification | pKi (NK2) | Selectivity vs. NK1 | Selectivity vs. NK3 | Reference |

| 5B | Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | Dab(NBD) at position 1 | 8.87 | >1000-fold | >1000-fold | [1] |

| 1 (GR94800) | Bz-ala-ala-trp-phe-pro-pro-nle-NH2 | Parent compound | 9.6 | >1000-fold | >1000-fold | [1] |

| 3B | Bz-Lys(NBD)-ala-trp-phe-pro-pro-nle-NH2 | Lys(NBD) at position 1 | 8.83 | >1000-fold | >1000-fold | [1] |

| 4B | Bz-Orn(NBD)-ala-trp-phe-pro-pro-nle-NH2 | Orn(NBD) at position 1 | 8.84 | >1000-fold | >1000-fold | [1] |

| 2B | NBD-ala-ala-trp-phe-pro-pro-nle-NH2 | NBD replacing Benzoyl group at N-terminus | <6.0 | - | - | [1] |

Role of Individual Amino Acids in Receptor Binding

-

N-terminal Benzoyl (Bz) Group: The lipophilic benzoyl group at the N-terminus is crucial for high-affinity binding. Its replacement with the NBD fluorophore (compound 2B) leads to a significant loss of potency, indicating a critical hydrophobic interaction within the receptor's binding pocket[1].

-

Position 1 (Dab(nbd)/Ala): The N-terminal amino acid serves as a scaffold for the attachment of the fluorophore. While the parent compound GR94800 has an alanine at this position, substituting it with NBD-labeled diaminobutyric acid (Dab), ornithine (Orn), or lysine (Lys) retains high affinity[1]. This suggests that the side chain at this position can be modified without significantly disrupting the core binding interactions, making it an ideal site for labeling.

-

Alanine (Ala) at Position 2: This residue likely contributes to the appropriate positioning of the subsequent aromatic residues.

-

D-Tryptophan (D-Trp) at Position 3: The D-configuration of tryptophan is critical for antagonist activity. The bulky indole side chain of tryptophan is known to be a key pharmacophoric element in many NK2 receptor antagonists, likely engaging in significant hydrophobic and/or aromatic interactions within the receptor[2].

-

Phenylalanine (Phe) at Position 4: Similar to D-Trp, the aromatic side chain of phenylalanine is important for receptor binding, contributing to the hydrophobic core of the pharmacophore.

-

Proline-Proline (Pro-Pro) at Positions 5 and 6: The di-proline motif introduces a rigid turn in the peptide backbone. This conformational constraint is essential for orienting the pharmacophoric residues (D-Trp and Phe) in the correct conformation for optimal interaction with the receptor binding site.

-

Norleucine (Nle) at Position 7 and C-terminal Amide: Norleucine, an isomer of leucine, provides a hydrophobic side chain that contributes to the overall binding affinity. The C-terminal amide is a common feature in peptide ligands and is generally important for preventing enzymatic degradation and for interacting with the receptor, often through hydrogen bonding[2].

Experimental Protocols

The characterization of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its analogs typically involves solid-phase peptide synthesis followed by purification and pharmacological evaluation using competitive binding assays.

Solid-Phase Peptide Synthesis and Labeling

-

Peptide Synthesis: The peptide backbone is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

-

Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) to allow for the coupling of the next amino acid.

-

N-terminal Benzoylation: Following the coupling of the final amino acid, the N-terminal Fmoc group is removed, and the free amine is acylated with benzoic anhydride.

-

Side-Chain Deprotection and Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Fluorescent Labeling: The purified peptide containing the Dab residue is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 8.5), and a solution of NBD chloride in DMF is added. The reaction mixture is incubated in the dark, and the labeled peptide is purified by RP-HPLC.

Competitive Radioligand Binding Assay

A detailed protocol for a competitive binding assay using a fluorescently labeled ligand like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is provided below. This method is used to determine the binding affinity (Ki) of unlabeled competitor compounds.

-

Cell membranes prepared from cells stably expressing the human NK2 receptor (e.g., CHO-K1 cells).

-

Fluorescent ligand: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.

-

Unlabeled competitor compounds.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

-

96-well microplates (black, low-binding).

-

Fluorescence polarization plate reader.

-

Prepare Reagents: Dilute the fluorescent ligand and unlabeled competitor compounds to the desired concentrations in binding buffer.

-

Plate Setup: In a 96-well plate, add a fixed concentration of the fluorescent ligand to all wells. This concentration should ideally be close to its Kd value for the receptor.

-

Add Competitors: Add serial dilutions of the unlabeled competitor compounds to the wells. Include wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand in the presence of a high concentration of a known non-fluorescent NK2 antagonist).

-

Initiate Binding: Add the cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (typically around 465 nm for excitation and 535 nm for emission).

-

The raw fluorescence polarization data (in millipolarization units, mP) are plotted against the logarithm of the competitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.

-

The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for the receptor.

NK2 Receptor Signaling Pathways

The NK2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of an agonist, the receptor undergoes a conformational change that leads to the activation of intracellular signaling cascades. Antagonists like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 competitively block the binding of endogenous agonists, thereby inhibiting these downstream signaling events.

The primary signaling pathway for the NK2 receptor involves coupling to Gq/11 and Gs proteins.

-

Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

-

Gs Pathway: The NK2 receptor can also couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of cellular substrates.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the NK2 receptor signaling pathway and the experimental workflow for the competitive binding assay.

Figure 1: NK2 Receptor Signaling Pathway.

Figure 2: Competitive Binding Assay Workflow.

References

- 1. The ligand binding site of the neurokinin 2 receptor. Site-directed mutagenesis and identification of neurokinin A binding residues in the human neurokinin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Experimental Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and stability characteristics of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent antagonist of the neurokinin 2 (NK2) receptor.[1] Due to its hydrophobic nature and the presence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, careful consideration of solvent selection and handling procedures is critical for obtaining accurate and reproducible experimental results. This document outlines recommended protocols for solubilization, provides illustrative data on solubility in various buffer systems, and details methods for assessing the stability of the peptide under typical experimental conditions. Furthermore, it includes a diagram of the NK2 receptor signaling pathway to provide context for its biological function.

Introduction

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a synthetic heptapeptide that acts as a selective and high-affinity antagonist for the tachykinin NK2 receptor. Its intrinsic fluorescence, conferred by the NBD group, makes it a valuable tool for receptor binding assays, fluorescence microscopy, and other applications where visualization of the ligand is advantageous. However, the peptide's sequence, rich in hydrophobic amino acids such as tryptophan, phenylalanine, proline, and norleucine, presents challenges in terms of its aqueous solubility.

Understanding and optimizing the solubility and stability of this peptide are paramount for its effective use in research and drug development. Inadequate solubilization can lead to inaccurate concentration determination and precipitation during experiments, while degradation can result in loss of biological activity. This guide aims to provide researchers with the necessary information to effectively handle and utilize this important research tool.

Physicochemical Properties

A summary of the key physicochemical properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C56H65N13O11 | [2][3] |

| Molecular Weight | 1096.20 g/mol | [2] |

| Appearance | Lyophilized powder | |

| Purity (by HPLC) | Typically >95% | |

| Fluorescence | Ex: ~465 nm, Em: ~535 nm | [4] |

| Predicted LogP | 8.87 | [5] |

Note: The exact fluorescence excitation and emission maxima may vary slightly depending on the solvent environment.

Solubility

The high hydrophobicity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 necessitates a careful approach to its solubilization. Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation.

Recommended Solubilization Protocol

The following is a general protocol for solubilizing hydrophobic peptides like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.

Experimental Workflow for Peptide Solubilization

Caption: A stepwise workflow for the proper solubilization of hydrophobic peptides.

-

Initial Dissolution in Organic Solvent:

-

It is highly recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent.

-

Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.

-

Other potential organic solvents include dimethylformamide (DMF) or acetonitrile (ACN).

-

-

Preparation of a Concentrated Stock Solution:

-

Prepare a stock solution at a high concentration (e.g., 1-10 mM) in the chosen organic solvent.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Dilution into Aqueous Buffer:

-

Slowly add the concentrated organic stock solution dropwise to the desired aqueous experimental buffer while gently stirring or vortexing.

-

This gradual dilution helps to prevent the peptide from precipitating out of solution.

-

It is crucial to avoid adding the aqueous buffer directly to the concentrated organic stock.

-

Illustrative Solubility Data

| Solvent/Buffer System | Estimated Solubility | Remarks |

| 100% DMSO | > 10 mg/mL | Recommended for preparing concentrated stock solutions. |

| 100% DMF | > 5 mg/mL | Alternative organic solvent for stock solutions. |

| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Direct dissolution is not recommended. |

| PBS with 10% DMSO (v/v) | ~ 1 mg/mL | The final concentration of DMSO should be tested for compatibility with the specific assay. |

| Tris Buffer (50 mM), pH 8.0 with 5% ACN (v/v) | ~ 0.5 mg/mL | Acetonitrile can be an alternative to DMSO. |

Stability

The stability of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in solution is influenced by factors such as pH, temperature, and the presence of enzymes.

General Stability Considerations

-

pH: Peptides can be susceptible to hydrolysis at extreme pH values. It is advisable to work with buffers in the neutral pH range (6-8) unless experimentally required otherwise.

-

Temperature: For short-term storage (hours to a few days), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.

-

Proteases: In biological samples such as plasma or cell culture media, the peptide may be subject to enzymatic degradation. The inclusion of protease inhibitors may be necessary depending on the experimental setup.

-

Oxidation: The tryptophan residue in the peptide sequence can be prone to oxidation. To mitigate this, the use of degassed buffers and minimizing exposure to light and air is recommended.

Protocol for Assessing Peptide Stability by HPLC

A common method to assess the stability of a peptide in a specific buffer is to monitor its degradation over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Peptide Stability Assay

Caption: A general workflow for determining the stability of a peptide using HPLC.

-